

Introduction to Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

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Compound of Interest

Compound Name: 21-Methylpentacosanoyl-CoA

Cat. No.: B15547738

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21-Methylpentacosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A. As a member of this unique class of lipids, it is characterized by a long hydrocarbon chain with a methyl branch. Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms, and they are essential components of various biological structures and signaling pathways.[1] The presence of a methyl group creates a branched-chain fatty acid (BCFA), which influences its physical properties and metabolic functions compared to its straight-chain counterparts. BCFAs are known to play roles in modulating membrane fluidity, and they have been implicated in a variety of metabolic processes, including anti-inflammatory and neuroprotective actions.[2]

Hypothesized Biosynthesis of 21-Methylpentacosanoyl-CoA

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multienzyme complex known as the elongase.[3][4] This process involves the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The biosynthesis of a branched-chain VLCFA like **21-Methylpentacosanoyl-CoA** would likely initiate from a branched-chain amino acid precursor, such as a metabolite of valine or leucine, which provides the initial branched-acyl-CoA.

The key steps in the elongation cycle are:



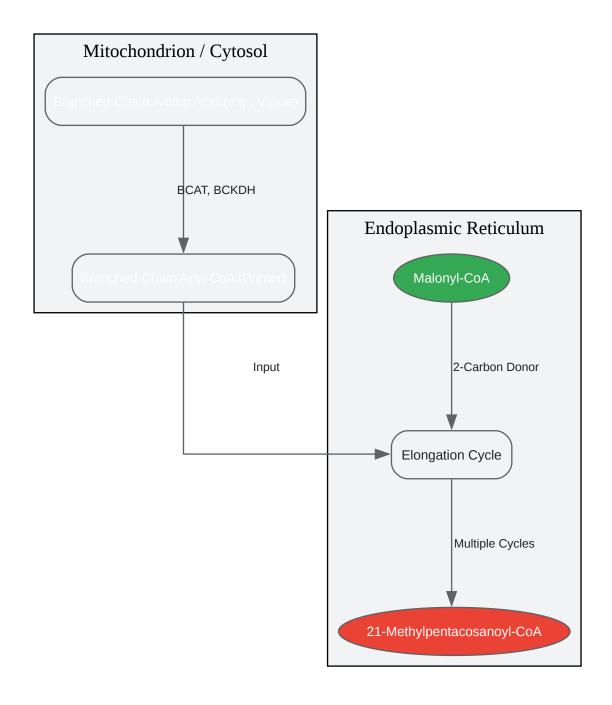




- Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA by 3-ketoacyl-CoA synthase (KCS). This is the rate-limiting step.[4]
- Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).
- Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD).
- Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer, by a trans-2,3-enoyl-CoA reductase (ECR).[3]

This cycle is repeated until the desired chain length is achieved.





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Hypothesized Biosynthetic Pathway of 21-Methylpentacosanoyl-CoA.

Putative Metabolic Roles in Cellular Networks

Based on the known functions of BCFAs and VLCFAs, **21-Methylpentacosanoyl-CoA** is likely involved in several key metabolic networks.

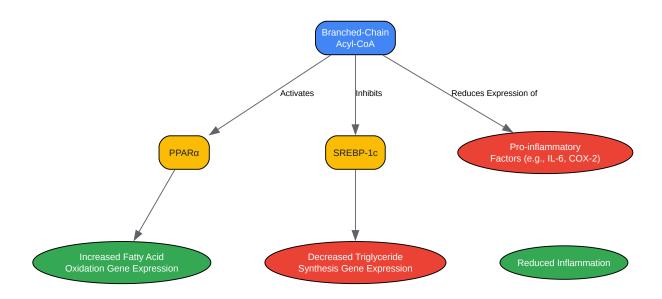


Structural Roles in Cellular Membranes

VLCFAs are integral components of sphingolipids and glycerophospholipids, which are critical for the structure and function of cellular membranes.[4][5] The incorporation of branched-chain fatty acids can influence membrane fluidity, which is crucial for the proper functioning of membrane-bound proteins and for processes such as endocytosis and exocytosis.

Signaling Pathways

BCFAs have been shown to act as signaling molecules, influencing pathways related to inflammation and lipid metabolism.[2] They can modulate the activity of nuclear receptors such as PPARα and sterol regulatory element-binding protein-1c (SREBP-1c), which are master regulators of lipid homeostasis.[2] Activation of PPARα typically leads to increased fatty acid oxidation, while SREBP-1c activation promotes fatty acid synthesis.



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Putative Signaling Roles of Branched-Chain Acyl-CoAs.

Role in Disease



The accumulation of VLCFAs due to defects in their degradation is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is caused by a faulty transporter in the peroxisomal membrane.[5] This leads to demyelination and neurodegeneration. While the specific role of branched-chain VLCFAs in such diseases is not well-defined, alterations in their metabolism could contribute to the overall pathology. Conversely, some BCFAs have demonstrated protective effects, including anti-inflammatory and neuroprotective actions.[2]

Quantitative Data on BCFA Effects

While specific quantitative data for **21-Methylpentacosanoyl-CoA** is unavailable, the following table summarizes the general effects of BCFAs on the expression of genes involved in lipid metabolism and inflammation, as reported in the literature.[2]

Target Gene/Pathway	Effect of BCFA Administration	Metabolic Outcome
PPARα	Activation	Increased fatty acid oxidation
SREBP-1c	Inhibition	Reduced triglyceride synthesis
Cyclooxygenase-2 (COX-2)	Decreased Expression	Anti-inflammatory effect
Interleukin-6 (IL-6)	Decreased Expression	Anti-inflammatory effect
Lipoxygenase-15 (LOX-15)	Decreased Expression	Anti-inflammatory effect

Experimental Protocols for the Analysis of Branched-Chain VLCFAs

The analysis of specific fatty acyl-CoAs like **21-Methylpentacosanoyl-CoA** in biological samples requires sensitive and specific analytical techniques. A general workflow for such an analysis is outlined below.

Sample Preparation and Lipid Extraction

 Homogenization: Tissues or cells are homogenized in a suitable buffer to disrupt the cellular structure.



- Lipid Extraction: Total lipids are extracted using a solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods). The organic phase containing the lipids is collected.
- Saponification and Derivatization: The extracted lipids are saponified (hydrolyzed) to release
 the free fatty acids. These are then derivatized, for example, by methylation to form fatty acid
 methyl esters (FAMEs), to increase their volatility for gas chromatography.

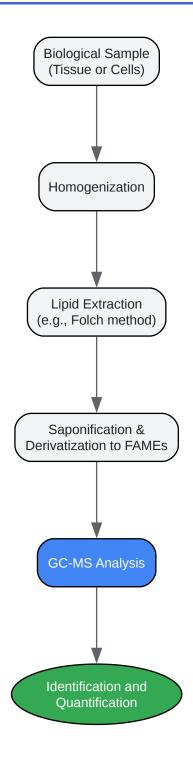
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Separation: The FAMEs are separated based on their chain length, branching, and degree of unsaturation using a gas chromatograph equipped with a suitable capillary column.
- Identification and Quantification: The separated FAMEs are detected and identified by a
 mass spectrometer based on their unique mass spectra and fragmentation patterns.
 Quantification is achieved by comparing the peak areas to those of known standards.

Fatty Acid Oxidation Assays in Fibroblasts

- Cell Culture: Fibroblasts from patients or model organisms are cultured under standard conditions.
- Substrate Loading: The cells are incubated with a stable isotope-labeled version of the fatty acid of interest (e.g., ¹³C-labeled).
- Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of labeled end-products, such as ¹³CO₂, or by analyzing the acylcarnitine profile using tandem mass spectrometry.[6]





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